molecular formula C13H14N2O5 B12942251 Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate CAS No. 18755-75-4

Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate

Cat. No.: B12942251
CAS No.: 18755-75-4
M. Wt: 278.26 g/mol
InChI Key: RKUISMWPYSMDAQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate is a synthetic organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with a methoxyphenyl group and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidine compounds. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and as a ligand for receptor studies.

    Medicine: Research has indicated possible therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor studies, it may act as an agonist or antagonist, modulating receptor signaling pathways. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate can be compared with other similar compounds, such as:

    5-(4-Methoxyphenyl)-1H-indoles: These compounds share the methoxyphenyl group but differ in the core structure, leading to different biological activities.

    5-(4-Methoxyphenyl)-1H-imidazoles: Similar in structure but with an imidazole ring instead of an imidazolidine ring, resulting in distinct chemical and biological properties.

Properties

CAS No.

18755-75-4

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate

InChI

InChI=1S/C13H14N2O5/c1-3-20-13(18)15-10(11(16)14-12(15)17)8-4-6-9(19-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,14,16,17)

InChI Key

RKUISMWPYSMDAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(C(=O)NC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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